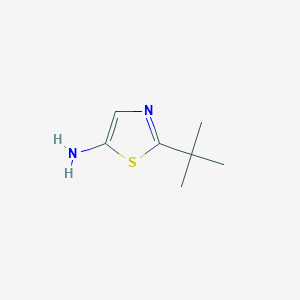

2-(tert-Butyl)thiazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2S |

|---|---|

Molecular Weight |

156.25 g/mol |

IUPAC Name |

2-tert-butyl-1,3-thiazol-5-amine |

InChI |

InChI=1S/C7H12N2S/c1-7(2,3)6-9-4-5(8)10-6/h4H,8H2,1-3H3 |

InChI Key |

SKMRWZHKTKCVDH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC=C(S1)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tert Butyl Thiazol 5 Amine and Analogous Thiazole Scaffolds

General Strategies for Thiazole (B1198619) Ring Construction

The formation of the thiazole ring is most famously achieved through the Hantzsch thiazole synthesis and its variations, but modern chemistry has also provided several other powerful techniques, including multicomponent reactions.

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most direct and widely used methods for the construction of the thiazole ring. nih.govglobalresearchonline.net This reaction typically involves the condensation of an α-haloketone with a thioamide. youtube.com The general mechanism proceeds via an initial S-alkylation of the thioamide by the α-haloketone to form an intermediate, which then undergoes cyclization and dehydration to yield the aromatic thiazole ring. youtube.com

For the synthesis of a 2-substituted thiazole, a corresponding substituted thioamide is used. In the context of 2-(tert-Butyl)thiazol-5-amine, this would necessitate the use of 2,2-dimethylpropanethioamide (B146239) (pivalamide thioamide). The reaction of this thioamide with an appropriate α-halocarbonyl compound containing a masked or protected amino group at the α'-position would lead to the desired 2-tert-butyl-5-aminothiazole framework. The use of thiourea (B124793) in the Hantzsch synthesis leads to the formation of 2-aminothiazoles. nih.govnih.gov

The reaction conditions for Hantzsch synthesis can vary, but often involve heating the reactants in a solvent such as ethanol. nih.gov Modern variations have explored the use of microreactor systems to improve reaction efficiency and control. rsc.org

This class of reactions is closely related to the Hantzsch synthesis and relies on the reaction between a carbonyl compound bearing a halogen or another leaving group at the alpha position and a sulfur-containing nucleophile. The versatility of this method lies in the variety of both the carbonyl component and the sulfur source that can be employed.

The classic approach utilizes α-haloketones or α-haloaldehydes. nih.gov However, the instability of many α-haloaldehydes can limit the synthesis of certain 2,5-disubstituted thiazoles. organic-chemistry.org To circumvent this, various synthetic equivalents can be used. The sulfur source is typically a thioamide or thiourea, as discussed previously. However, other sulfur-containing compounds can also participate in these cyclizations, expanding the scope of accessible thiazole derivatives.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. wikipedia.org Several MCRs have been developed for the synthesis of thiazoles.

One innovative approach involves a one-pot, three-component reaction of an aldehyde, an amine, and elemental sulfur, which is a modification of the Kindler thioamide synthesis, to generate a thioamide in situ, which can then be used in a subsequent Hantzsch-type reaction. organic-chemistry.orgmdpi.com Another modern strategy for synthesizing 2,5-disubstituted thiazoles involves the reaction of terminal alkynes, sulfonyl azides, and thionoesters. organic-chemistry.org This method proceeds through a copper(I)-catalyzed cycloaddition followed by a rhodium(II)-catalyzed reaction and subsequent aromatization.

More recently, a metal-free synthesis of 2,5-disubstituted thiazoles has been reported starting from readily available N-substituted α-amino acids. nih.govchemrxiv.orgbohrium.com This reaction utilizes thionyl chloride (SOCl2) as both an activating agent for the carboxylic acid and as the source of the sulfur atom for the thiazole ring, proceeding through an intramolecular cyclization and deoxygenation sequence. nih.gov

| Reaction Type | Key Reactants | Product | Reference(s) |

| Hantzsch Synthesis | α-Haloketone, Thioamide/Thiourea | Substituted Thiazole | nih.govyoutube.com |

| Multicomponent Reaction | Terminal Alkyne, Sulfonyl Azide (B81097), Thionoester | 2,5-Disubstituted Thiazole | organic-chemistry.org |

| Multicomponent Reaction | N-Substituted α-Amino Acid, Thionyl Chloride | 2,5-Disubstituted Thiazole | nih.govchemrxiv.orgbohrium.com |

Introduction of the tert-Butyl Group at C2 of the Thiazole Ring

The sterically demanding tert-butyl group can be introduced either by incorporating it into one of the precursors before ring formation or by functionalizing the thiazole ring after its construction. researchgate.net

The most straightforward method to introduce a tert-butyl group at the C2 position of a thiazole is to use a precursor that already contains this moiety. In the context of the Hantzsch synthesis, this would involve the use of 2,2-dimethylpropanethioamide (also known as pivalamide (B147659) thioamide). This thioamide can be synthesized from the corresponding amide, pivalamide, using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide. chemrxiv.org The reaction of 2,2-dimethylpropanethioamide with an appropriate α-halocarbonyl compound would then directly yield the 2-tert-butylthiazole derivative.

Alternatively, the tert-butyl group can be part of the α-haloketone component. For instance, the reaction of 1-bromo-3,3-dimethylbutan-2-one with thiourea would lead to a 2-amino-4-tert-butylthiazole. nih.gov This demonstrates the principle of incorporating the bulky group through the ketone precursor.

| Precursor | Reaction Partner | Resulting Thiazole |

| 2,2-Dimethylpropanethioamide | α-Haloketone | 2-tert-Butylthiazole |

| Thiourea | 1-Bromo-3,3-dimethylbutan-2-one | 2-Amino-4-tert-butylthiazole |

Introducing a tert-butyl group onto a pre-formed thiazole ring at the C2 position is a more challenging task due to the steric hindrance of the incoming group and the electronic nature of the thiazole ring. The C2 position of the thiazole ring is the most acidic, and deprotonation at this position can be achieved using a strong base, such as an organolithium reagent. pharmaguideline.com The resulting 2-thiazolyl anion is a nucleophile and could, in principle, react with an electrophilic source of a tert-butyl group, such as tert-butyl bromide. However, the bulky nature of both the thiazolyl anion and the tert-butyl electrophile can lead to low yields and competing elimination reactions.

More advanced methods for C-H functionalization at the C2 position of thiazoles have been developed. These include the formation of thiazol-2-yl-phosphonium salts, which can then react with various nucleophiles. nih.govresearchgate.net While this has been demonstrated for the introduction of thio- and seleno-ethers, as well as ethers and amines, its application for the introduction of a tert-butyl group is not well-established and would likely face similar steric challenges.

Given these difficulties, the strategy of employing a tert-butyl-containing precursor (as described in 2.2.1) is generally the more practical and higher-yielding approach for the synthesis of 2-tert-butylthiazoles.

Formation of the Amino Group at C5 of the Thiazole Ring

The introduction of an amino group at the C5 position of the thiazole ring is a critical transformation for creating compounds like this compound. This is typically achieved either by the reduction of a suitable precursor or through direct amination strategies.

Synthesis via Reduction of Nitro Precursors or Nitriles at C5

A common and reliable method for installing a C5-amino group is through the chemical reduction of a 5-nitrothiazole (B1205993) precursor. This multi-step approach involves the initial synthesis of a 2-substituted-5-nitrothiazole, which is then reduced to the corresponding 5-aminothiazole. While direct nitration of the 2-(tert-butyl)thiazole ring can be challenging, the construction of the ring from nitro-containing building blocks is a viable alternative.

Another established route is the Cook-Heilbron synthesis, which allows for the formation of 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide or isothiocyanates under mild conditions. pharmaguideline.comnih.gov This method builds the thiazole ring with the C5-amino group already incorporated.

Table 1: Representative Reduction Methods for C5-Amino Group Formation

| Precursor Group at C5 | Reagent/Catalyst | Conditions | Product Group at C5 |

| Nitro (-NO₂) | SnCl₂/HCl | Acidic, Reflux | Amino (-NH₂) |

| Nitro (-NO₂) | H₂/Pd-C | Catalytic Hydrogenation | Amino (-NH₂) |

| Nitrile (-CN) | LiAlH₄ | Anhydrous Ether | Aminomethyl (-CH₂NH₂) |

Direct Amination or Utilization of Amine Equivalents at C5

Directly forming a C-N bond at the C5 position of a pre-existing thiazole ring presents a more atom-economical approach. This can be challenging due to the electron-rich nature of the C5 position in some thiazoles. pharmaguideline.com However, for thiazoles substituted with an appropriate leaving group (e.g., a halogen) at C5, nucleophilic aromatic substitution (SNAr) with ammonia (B1221849) or an amine equivalent can be employed.

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have expanded the toolbox for C-N bond formation. This palladium-catalyzed reaction can couple a 5-halothiazole with a wide range of amines, offering a versatile route to 5-aminothiazole derivatives.

Stereoselective Approaches to 2,5-Disubstituted Thiazoles

While this compound itself is not chiral, the principles of stereoselective synthesis are crucial for preparing chiral analogs that are prevalent in pharmacologically active molecules.

Diastereoselective Transformations Involving Chiral Auxiliaries or Reagents

Achieving stereocontrol in the synthesis of 2,5-disubstituted thiazoles often involves the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the synthetic route to direct the formation of a specific stereoisomer. After the desired stereocenter is set, the auxiliary is removed. For instance, a chiral building block could be used in a Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide, to control the stereochemistry of a substituent at or adjacent to the thiazole ring. nih.gov

Alternatively, chiral reagents or catalysts can be used to influence the stereochemical outcome of a reaction, such as the asymmetric reduction of a ketone substituent on the thiazole ring, leading to the formation of a specific enantiomer of a secondary alcohol.

Modern Synthetic Techniques in Thiazole Chemistry

Advances in synthetic chemistry have introduced techniques that can significantly improve the efficiency, yield, and environmental footprint of thiazole synthesis.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. bepls.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields by ensuring rapid and uniform heating. nih.govjusst.org The Hantzsch thiazole synthesis, a cornerstone of thiazole chemistry, is particularly amenable to microwave conditions. nih.govresearchgate.net For example, the reaction of an α-haloketone with a thiourea derivative to form a 2-aminothiazole (B372263) can be completed in minutes under microwave irradiation, compared to several hours using conventional heating. jusst.orgrjpbcs.com This technique is highly applicable to the synthesis of various 2-amino and 2,5-disubstituted thiazoles. bepls.comresearchgate.net

Research has shown that one-pot, multi-component reactions for synthesizing thiazoles can be efficiently carried out using microwave heating, often under solvent-free conditions, which aligns with the principles of green chemistry. bepls.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Hantzsch Thiazole Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | 8 - 10 hours | 5 - 15 minutes | nih.govjusst.org |

| Solvent | Often requires organic solvents (e.g., ethanol) | Can be performed solvent-free or in minimal solvent | bepls.comrjpbcs.com |

| Yield | Moderate to Good | Often Good to Excellent | nih.govjusst.org |

| Energy Efficiency | Lower | Higher |

Transition-Metal Catalyzed Approaches for Thiazole Core Derivatization

Transition-metal catalysis has become an indispensable tool in synthetic organic chemistry for the direct functionalization of heterocyclic scaffolds, avoiding multi-step synthetic sequences. nih.gov In the context of thiazole chemistry, these methods facilitate the introduction of various substituents onto the thiazole core, enabling the systematic diversification of lead compounds. Methodologies such as palladium-catalyzed cross-coupling and direct C-H functionalization have been prominently utilized to modify the thiazole ring. acs.orgacs.org The regioselectivity of these transformations is often governed by a judicious choice of metal catalyst, ligands, and reaction conditions, which can be tailored to target specific positions on the thiazole nucleus. acs.org

Palladium-Catalyzed Derivatization

Palladium catalysts are widely employed for creating carbon-carbon and carbon-heteroatom bonds on the thiazole ring. These reactions typically fall into two main categories: traditional cross-coupling reactions involving pre-functionalized thiazoles and direct C-H bond activation/functionalization.

Cross-Coupling Reactions: The Suzuki-Miyaura coupling, which joins an organic halide with a boronic acid species, is a robust method for C-C bond formation. cdnsciencepub.com This reaction has been successfully applied to thiazole derivatives, demonstrating compatibility with a wide array of functional groups. cdnsciencepub.comcdnsciencepub.com For instance, palladium(II) complexes containing phenylthiazole ligands have been developed as air-stable catalysts for Suzuki-Miyaura reactions, effectively coupling various aryl halides and boronic acids under mild conditions. cdnsciencepub.com While these methods are powerful, they necessitate the pre-installation of a halogen atom on the thiazole ring, a step that direct C-H functionalization strategies circumvent.

Direct C-H Arylation: A more atom-economical approach is the direct arylation of the thiazole core via palladium-catalyzed C-H bond activation. researchgate.net This strategy allows for the coupling of thiazoles with aryl halides without prior halogenation of the heterocycle. Research has shown that catalysts like Palladium(II) acetate (B1210297) [Pd(OAc)2] can efficiently catalyze the direct arylation of thiazole derivatives with low catalyst loading. organic-chemistry.org A concise palladium-catalyzed method for the oxidative C-H/C-H cross-coupling between benzothiazoles and other thiazoles has also been developed, showcasing high functional group tolerance and insensitivity to air and moisture. rsc.org The regioselectivity of direct arylation on the thiazole ring is a critical aspect. For unsubstituted thiazoles, palladium-catalyzed reactions generally functionalize the most nucleophilic positions. nih.gov In the case of this compound, the C2 and C5 positions are already substituted, leaving the C4 position as the primary site for direct C-H functionalization.

| Catalyst System | Thiazole Substrate | Coupling Partner | Solvent/Base | Key Finding | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / Ligand-Free | Generic Thiazole Derivatives | Aryl Halides | Various | Efficient direct arylation under low catalyst concentration. | organic-chemistry.org |

| Palladium(II) complexes with phenylthiazole ligands | Aryl Boronic Acids | Aryl Halides | Various | Air-stable catalysts for Suzuki-Miyaura coupling with broad functional group tolerance. | cdnsciencepub.comcdnsciencepub.com |

| Pd(OAc)₂ / Ag₂CO₃ | Benzothiazoles | Thiophenes/Thiazoles | TFA/TFAA | A concise method for oxidative C–H/C–H cross-coupling. | rsc.org |

Copper-Catalyzed Derivatization

Copper catalysts offer a complementary and often more economical alternative to palladium for the derivatization of thiazoles. They are particularly notable for facilitating Ullmann-type amination reactions and for exhibiting different regioselectivity in C-H functionalization compared to palladium.

C-H Arylation: In direct C-H arylation reactions, switching from a palladium catalyst to a copper-based system can alter the site of functionalization. nih.gov While palladium catalysts tend to react at the most nucleophilic C-H bond, copper (I) salts often promote metalation at the most acidic C-H bond. nih.gov This divergent selectivity provides a powerful tool for controlling the position of arylation on complex heterocyclic systems like imidazo[2,1-b]thiazole, a principle that can be extended to other thiazole scaffolds. nih.gov

C-N Bond Formation: Copper-catalyzed amination is a well-established method for synthesizing amino-heterocycles from their corresponding halides. researchgate.net This approach is valuable for the synthesis of analogs of this compound. For example, copper-catalyzed protocols have been developed for the direct amination of ortho-functionalized haloarenes using sodium azide (NaN₃) as the nitrogen source in an environmentally benign solvent like ethanol. nih.govresearchgate.net More recent advancements have focused on developing ligands that enable copper-catalyzed amination of aryl chlorides under milder conditions (40–55 °C), broadening the scope and practicality of these transformations. organic-chemistry.orgnih.gov

| Catalyst System | Substrate | Amine Source | Key Conditions | Application | Reference |

|---|---|---|---|---|---|

| CuI / Cs₂CO₃ or K₂CO₃ | ortho-Aryl Halides | NaN₃ | Ethanol (EtOH) | Direct amination of ortho-functionalized haloarenes. | researchgate.net |

| Cu⁰ powder / Pipecolinic acid | 3-Bromoquinolones | NaN₃ | Ethanol (EtOH) | First examples of copper-catalyzed direct amination of heterocycles. | researchgate.net |

| Copper / N¹,N²-diaryl diamine ligands | Aryl Chlorides | Various Amines | 40–55 °C | Mild amination of challenging aryl chlorides, resisting catalyst deactivation. | organic-chemistry.orgnih.gov |

Other Transition-Metal Catalyzed Approaches

Computational and Theoretical Investigations of 2 Tert Butyl Thiazol 5 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of thiazole (B1198619) derivatives. royalsocietypublishing.orgbohrium.com These methods allow for the detailed examination of electronic structures, conformational preferences, and spectroscopic characteristics, offering a molecular-level understanding that complements experimental data. royalsocietypublishing.orgscielo.org.za

The electronic properties of aminothiazole derivatives are central to their reactivity and potential biological activity. physchemres.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides key information about the molecule's ability to donate or accept electrons. physchemres.org For thiazole derivatives, the HOMO is often distributed across the entire molecule, while the LUMO's location can vary depending on the substituents. physchemres.org The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a compound. royalsocietypublishing.org A smaller energy gap generally indicates higher reactivity. royalsocietypublishing.org

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. physchemres.org In aminothiazole systems, the MEP can highlight the electron-rich and electron-poor regions, providing insights into intermolecular interactions. royalsocietypublishing.org

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Thiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thymol-based amino-thiazole 5a | - | - | 3.886 |

| Thiazole-hydrazone TCAH8 | - | - | 3.595 |

| Thiazole-hydrazone TCAH1 | - | - | 4.123 |

This table presents data from computational studies on various substituted thiazole derivatives to illustrate typical energy values. Specific values for 2-(tert-Butyl)thiazol-5-amine would require a dedicated computational study. physchemres.orgacs.org

The conformational landscape of a molecule dictates its shape and, consequently, its interactions with other molecules. For derivatives of 2-aminothiazole (B372263), different tautomeric and conformational forms can exist. conicet.gov.ar Theoretical calculations are employed to determine the relative energies and stability of these different forms. mdpi.com For instance, studies on 2-amino-4-methylthiazole (B167648) have shown that the amino tautomer is generally the most stable form due to the aromaticity of the five-membered ring. mdpi.com The presence of a bulky tert-butyl group, as in this compound, can significantly influence the conformational preferences and rotational barriers within the molecule.

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be compared with experimental spectra to confirm the structure of a synthesized compound. scielo.org.za For various thiazole derivatives, DFT methods have been successfully used to predict 1H and 13C NMR spectra, often showing good agreement with experimental values. royalsocietypublishing.orgacs.org Similarly, calculated IR spectra can help in the assignment of vibrational bands observed in experimental FT-IR spectra. royalsocietypublishing.org

Table 2: Predicted vs. Experimental Spectroscopic Data for a Representative Aminothiazole Derivative

| Spectroscopic Data | Predicted Value | Experimental Value |

| 1H NMR (thiazole proton, ppm) | 7.51-8.10 | 7.51-8.10 |

| 13C NMR (thiazole C2, ppm) | 168.3–168.9 | 168.3–168.9 |

| IR (C=N stretch, cm-1) | 1612–1617 | 1612–1617 |

This table shows representative data for thiazole-based hydrazones to demonstrate the correlation between predicted and experimental values. Specific data for this compound is not available in the provided search results. royalsocietypublishing.orgacs.org

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation techniques extend the insights from quantum chemistry to larger systems and longer timescales, enabling the study of complex processes such as receptor binding and reaction mechanisms.

The electronic and steric properties of substituents on the thiazole ring play a crucial role in determining the molecule's reactivity. mdpi.com The tert-butyl group is known to enhance steric hindrance and lipophilicity, which can influence how the molecule interacts with biological targets. The amino group at the 5-position, on the other hand, is an electron-donating group that can affect the electronic properties of the thiazole ring. acs.org Structure-activity relationship (SAR) studies, often guided by computational models, are essential for understanding how these structural features translate into specific biological activities. bohrium.comnih.gov

Computational methods are invaluable for elucidating reaction mechanisms by identifying intermediates and transition states. acs.orgnih.gov For reactions involving thiazole derivatives, such as their synthesis or metabolic transformations, DFT calculations can map out the energy profiles of different possible pathways. acs.orgmdpi.com This allows researchers to understand the feasibility of a reaction and the factors that control its outcome. For example, computational studies on the biotransformation of aminothiazoles have explored the energy barriers for different metabolic reactions like epoxidation and oxidation at the sulfur or nitrogen atoms. acs.org Such analyses are critical for predicting the metabolic fate and potential toxicity of thiazole-containing compounds. acs.org

Spectroscopic and Structural Elucidation of 2 Tert Butyl Thiazol 5 Amine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as ¹H and ¹³C.

¹H NMR Spectroscopy: The proton NMR spectrum of a 2-(tert-butyl)thiazol-5-amine analogue is expected to show distinct signals corresponding to the tert-butyl group, the amino group, and the thiazole (B1198619) ring proton.

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in the upfield region of the spectrum, generally between δ 1.1 and 1.5 ppm. For instance, the ¹H NMR spectrum of 4-tert-butyl-5-(4-chlorobenzyl)thiazol-2-amine shows this singlet at 1.32 ppm nih.gov, while in 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine, it is observed at 1.11 ppm nih.gov.

Amino Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, but it is often found in the range of δ 4.0 to 5.0 ppm. In the case of 4-tert-butyl-5-(4-chlorobenzyl)thiazol-2-amine, this signal is a broad singlet at 4.8 ppm nih.gov.

Thiazole Ring Proton: The proton attached to the thiazole ring (at position 4) would resonate as a singlet in the aromatic region of the spectrum. The exact chemical shift is influenced by the electronic effects of the substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group is expected to have a chemical shift in the range of δ 30-40 ppm. The three equivalent methyl carbons will produce a single, typically more intense, signal in the upfield region, around δ 28-32 ppm. For example, in tert-butyl carbamate (B1207046) derivatives of thiazole, the methyl carbon signal is found at δ 28.30 ppm rsc.org.

Thiazole Ring Carbons: The carbons of the thiazole ring resonate in the downfield region. The carbon atom bearing the tert-butyl group (C2) would be significantly deshielded. The carbon bearing the amino group (C5) and the remaining ring carbon (C4) would also have characteristic shifts, typically in the range of δ 100-170 ppm. In a related N-Boc protected thiazole, the ring carbons appear at δ 161.8, 136.7, and 112.1 ppm rsc.org.

| Compound | ¹H NMR (tert-Butyl H) | ¹H NMR (NH₂) | ¹³C NMR (tert-Butyl Cq) | ¹³C NMR (tert-Butyl CH₃) | Reference |

|---|---|---|---|---|---|

| 4-tert-butyl-5-(4-chlorobenzyl)thiazol-2-amine | 1.32 (s, 9H) | 4.8 (bs, 2H) | - | - | nih.gov |

| 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine | 1.11 (s, 9H) | 4.38 (s, 2H) | - | - | nih.gov |

| tert-butyl thiazol-2-ylcarbamate | 1.52 (s, 9H) | - (NH) | 82.00 | 28.30 | rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

For this compound, the molecular ion peak (M⁺˙) in the electron ionization (EI) mass spectrum would confirm its molecular weight. The fragmentation pattern is expected to be dominated by cleavages related to the tert-butyl group, which is a common and predictable fragmentation pathway for molecules containing this moiety.

α-Cleavage: The most characteristic fragmentation for tert-butyl groups is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation [M-15]⁺. This fragment is often the base peak or one of the most intense peaks in the spectrum.

Further Fragmentation: The [M-15]⁺ ion can undergo further fragmentation. Another common pathway for compounds with a tert-butyl group is the loss of isobutylene (B52900) via rearrangement.

Amine Fragmentation: Aliphatic amines also undergo characteristic α-cleavage, where the bond between the α- and β-carbons is broken, leading to the formation of a resonance-stabilized iminium ion libretexts.org.

The mass spectrum of tert-butylamine (B42293) itself shows an intense base peak at m/z 58, which corresponds to the loss of a methyl group, and often the molecular ion peak (m/z 73) is very weak or absent due to the high stability of the resulting fragment libretexts.orgpearson.com. Similarly, for this compound, a prominent peak at [M-15]⁺ would be a key diagnostic feature.

| Ion | m/z (Expected) | Description | Reference |

|---|---|---|---|

| [M]⁺˙ | 156 | Molecular Ion | - |

| [M - CH₃]⁺ | 141 | Loss of a methyl radical (α-cleavage) | pearson.com |

| [C₄H₉]⁺ | 57 | tert-Butyl cation | pearson.com |

X-ray Crystallography for Solid-State Structure Determination

For example, the crystal structure of 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine has been determined nih.gov. In this structure, the thiazole ring is essentially planar. The crystal packing is stabilized by intermolecular N—H⋯N hydrogen bonds, which link the molecules into a two-dimensional network nih.gov.

Similarly, the structure of 2-Amino-4-tert-butyl-5-(4-chlorobenzyl)thiazole shows that the molecules are linked by N—H⋯N hydrogen bonds, forming inversion dimers nih.gov.

Based on these analogues, it can be predicted that the solid-state structure of this compound would feature:

A planar thiazole ring.

Standard bond lengths and angles for the thiazole heterocycle and the tert-butyl group.

A crystal packing arrangement dominated by intermolecular hydrogen bonds between the amino group of one molecule and the nitrogen atom of the thiazole ring of a neighboring molecule.

| Compound | Crystal System | Space Group | Key Feature | Reference |

|---|---|---|---|---|

| 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine | Monoclinic | P2₁/c | N—H⋯N hydrogen bonds form a 2D network. | nih.gov |

| 2-Amino-4-tert-butyl-5-(4-chlorobenzyl)thiazole | Monoclinic | P2₁/n | Molecules linked by N—H⋯N hydrogen bonds into inversion dimers. | nih.gov |

| 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine | Orthorhombic | P2₁2₁2₁ | Molecules linked in chains by C—H⋯N contacts. | researchgate.net |

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several characteristic absorption bands:

N-H Stretching: As a primary amine, two distinct bands are expected in the region of 3500-3200 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching vibrations wpmucdn.comorgchemboulder.com.

C-H Stretching: Absorptions due to the C-H stretching of the tert-butyl group would appear just below 3000 cm⁻¹.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected in the range of 1650-1580 cm⁻¹ orgchemboulder.com.

C=N and C=C Stretching: Vibrations from the thiazole ring (C=N and C=C stretching) typically appear in the 1600-1400 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration for an aromatic amine is typically strong and appears in the 1335-1250 cm⁻¹ range orgchemboulder.com.

tert-Butyl Bending: Characteristic bending vibrations for the tert-butyl group (e.g., symmetric and asymmetric deformations) are expected around 1390-1365 cm⁻¹.

The IR spectrum of the similar compound 2-Amino-5-tert-butyl-1,3,4-thiadiazole shows characteristic peaks that support these expected ranges nist.gov.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The spectrum of 2-aminothiazole shows characteristic bands for the ring vibrations researchgate.net. For this compound, strong Raman signals would be expected for the symmetric vibrations of the thiazole ring and the tert-butyl group. The C-S bond of the thiazole ring also gives rise to a characteristic Raman signal researchgate.net.

| Vibrational Mode | Expected IR Range (cm⁻¹) | Reference |

|---|---|---|

| N-H stretch (asymmetric & symmetric) | 3500 - 3200 | orgchemboulder.com |

| C-H stretch (tert-butyl) | 2980 - 2870 | wpmucdn.com |

| N-H bend (scissoring) | 1650 - 1580 | orgchemboulder.com |

| C=N / C=C stretch (thiazole ring) | 1600 - 1400 | researchgate.net |

| C-H bend (tert-butyl, umbrella) | ~1365 | wpmucdn.com |

| C-N stretch (aromatic amine) | 1335 - 1250 | orgchemboulder.com |

Applications and Utility in Organic Synthesis and Materials Science

Role as Building Blocks in Multistep Organic Synthesis

The 2-aminothiazole (B372263) scaffold is a cornerstone in medicinal chemistry and process development, valued for its chemical stability and the versatile reactivity of the amino group. researchgate.netmedmedchem.com The presence of the bulky tert-butyl group in 2-(tert-Butyl)thiazol-5-amine provides steric influence that can direct the outcomes of reactions and modify the properties of the final products. This makes it a valuable building block in the multistep synthesis of complex organic molecules, particularly in the development of pharmaceutically active compounds.

The amine functionality at the C5 position can be readily derivatized through various reactions, including acylation, alkylation, and condensation, allowing for its incorporation into larger, more complex molecular architectures. For instance, in syntheses analogous to those starting with other 2-aminothiazoles, this compound can serve as a nucleophile to form amide, urea, or sulfonamide linkages. Research has demonstrated that starting materials like ethyl 2-amino-4-methylthiazole-5-carboxylate can be elaborated through a sequence of amide couplings and deprotection steps to yield potent inhibitors of biological targets, such as the kinesin HSET (KIFC1). nih.gov Such synthetic routes highlight how the aminothiazole core acts as a reliable anchor for building out molecular complexity.

| Starting Material Class | Reaction Type | Product Class | Significance | Reference |

|---|---|---|---|---|

| 2-Aminothiazole derivatives | Amide Coupling (e.g., with carboxylic acids) | N-Acyl-2-aminothiazoles | Core reaction for building complex bioactive molecules and kinase inhibitors. | nih.govnih.gov |

| 2-Aminothiazole | Reaction with Isothiocyanates | Thiazolyl-thiourea derivatives | Formation of intermediates for further heterocyclization or direct use as bioactive agents. | mdpi.com |

| α-Haloketones and Thiourea (B124793) | Hantzsch Thiazole (B1198619) Synthesis | 2-Aminothiazoles | Fundamental method for creating the core building block itself. | encyclopedia.pub |

Precursors for Diverse Advanced Heterocyclic Systems

The reactivity of the aminothiazole structure makes this compound an excellent precursor for the synthesis of more complex, often fused, heterocyclic systems. These advanced scaffolds are of great interest due to their prevalence in natural products and their wide range of pharmacological activities. nih.govresearchgate.net The amino group can participate in cyclization reactions, serving as a key nitrogen source for the formation of a new ring fused to the thiazole core.

One prominent example of this utility is the synthesis of imidazo[2,1-b]thiazoles. This bicyclic system can be constructed by reacting a 2-aminothiazole derivative with an α-haloketone. The initial step is the alkylation of the endocyclic nitrogen of the thiazole ring, followed by an intramolecular cyclization involving the exocyclic amino group, which attacks the carbonyl carbon to form the fused imidazole (B134444) ring. mdpi.com

Similarly, the compound can be used to construct other fused systems. For example, research into the synthesis of benzo nih.govnih.govthiazolo[2,3-c] nih.govnih.govnih.govtriazoles demonstrates the utility of the thiazole nucleus in forming complex polycyclic structures. nih.govresearchgate.net While not starting from this compound itself, these syntheses establish the principle of using functionalized thiazoles as platforms for annulation reactions. Another relevant example is the synthesis of 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine, where a tert-butyl aminothiazole is directly linked to another heterocyclic ring, the triazole, showcasing the formation of advanced bi-heterocyclic systems. nih.gov

| Precursor Class | Reagent(s) | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 2-Aminothiazole | α-Haloketone | Imidazo[2,1-b]thiazole | mdpi.com |

| 2-Aminobenzothiazole | Hydrazine, Formic Acid | Benzo nih.govnih.govthiazolo[2,3-c] nih.govnih.govnih.govtriazole | nih.gov |

| 1-bromo-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | Thiourea | 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine | nih.gov |

| 2-bromo-1-(thiazol-5-yl)ethan-1-one derivative | 2-Aminobenzimidazole | Benzo[d]imidazo[2,1-b]thiazole-thiazole conjugate | nih.gov |

Development of Chiral Ligands and Catalysts in Asymmetric Synthesis

In asymmetric synthesis, the development of effective chiral ligands that can coordinate to a metal center and control the stereochemical outcome of a reaction is of paramount importance. Thiazoline rings, which are partially hydrogenated analogs of thiazoles, have been explored as effective chiral ligands, inspired by the success of their oxazoline (B21484) counterparts. acs.orgbldpharm.com The synthesis of 2-tert-butyl thiazolines has been described, highlighting the importance of this specific structural motif. acs.org The sterically bulky tert-butyl group is highly effective at creating a well-defined chiral environment around the metal center, blocking one face of the substrate and leading to high enantioselectivity.

While this compound itself is aromatic, it can be a precursor to chiral thiazoline-containing ligands. The amine group provides a handle for attaching the thiazole unit to a chiral backbone or another part of a ligand scaffold. For example, C2-symmetric bisamide ligands, which are known to be effective in asymmetric transformations, have been synthesized using tert-butylamine (B42293), demonstrating the utility of the tert-butyl group in ligand design. nih.gov The combination of the rigid, coordinating thiazole ring with the steric bulk of the tert-butyl group and a chiral element can lead to novel and effective catalysts.

The general utility of chiral ligands containing a tert-butyl group is well-established in a variety of asymmetric reactions. The steric hindrance provided by this group is often crucial for achieving high levels of stereocontrol. bldpharm.combldpharm.com Therefore, derivatives of this compound are promising candidates for exploration in the field of asymmetric catalysis, where the electronic properties of the thiazole ring and the steric properties of the tert-butyl group can be synergistically exploited.

Q & A

Q. What are the standard synthetic routes for 2-(tert-Butyl)thiazol-5-amine, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or via functionalization of pre-formed thiazole cores. For example, tert-butyl-substituted thiazoles are synthesized by reacting tert-butyl thiourea with α-bromoacetophenone derivatives under reflux in ethanol. Yield optimization can be achieved by adjusting reaction time (12–24 hours), temperature (70–90°C), and stoichiometric ratios (1:1.2 for thiourea:haloketone). Post-synthetic modifications, such as Suzuki coupling or nucleophilic substitution, may introduce additional functional groups .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how are data contradictions resolved?

- ¹H/¹³C NMR : Assign peaks using DEPT-135/HSQC to confirm the tert-butyl group (δ ~1.3 ppm for CH₃, split into a singlet) and thiazole protons (δ 6.8–7.5 ppm).

- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 212.16 for C₈H₁₃N₃S).

- IR : Confirm NH₂ stretches (~3350 cm⁻¹) and C-S bonds (~670 cm⁻¹). Contradictions between predicted and observed spectra may arise from tautomerism or solvent effects. Cross-validate with X-ray crystallography (e.g., SHELX-refined structures) to resolve ambiguities .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the electronic configuration and reactivity of the thiazole ring in this compound, and what computational methods validate these effects?

The electron-donating tert-butyl group increases electron density at the thiazole C2 position, enhancing nucleophilic reactivity. Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) show reduced LUMO energy (-1.8 eV) at C2, favoring electrophilic attacks. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between the tert-butyl σ(C-CH₃) orbitals and the thiazole π-system, stabilizing the ring by ~12 kcal/mol .

Q. What challenges exist in crystallizing this compound derivatives, and how do different space group symmetries affect biological activity interpretation?

Crystallization is hindered by the bulky tert-butyl group, which disrupts packing efficiency. Slow vapor diffusion in acetonitrile/water (3:1) at 4°C improves crystal growth. X-ray data (e.g., space group I 1 2/a 1, a = 19.295 Å, β = 119.2°) reveal planar thiazole rings with intermolecular N–H···N hydrogen bonds. Non-centrosymmetric space groups (e.g., P2₁2₁2₁) may indicate chiral packing modes, complicating enantiomer-specific bioactivity analysis .

Q. What strategies are employed to resolve conflicting bioactivity data across different assay models for this compound?

Discrepancies in IC₅₀ values (e.g., 5 μM in MCF-7 vs. 20 μM in HeLa cells) often stem from assay-specific variables:

- Cellular permeability : LogP (2.1) predicts moderate membrane penetration; validate via LC-MS intracellular accumulation studies.

- Metabolic stability : Incubate with liver microsomes (human vs. murine) to assess CYP450-mediated degradation.

- Off-target effects : Use kinome-wide profiling (e.g., KINOMEscan) to identify kinase inhibition artifacts .

Methodological Notes

- Synthetic Optimization : Monitor reactions via TLC (silica gel, ethyl acetate/hexane 1:4) and purify via flash chromatography (Rf = 0.3).

- Crystallography : Refine SHELXL parameters (e.g., R₁ < 0.05) using Olex2 for high-precision structural models .

- Computational Validation : Compare DFT-predicted vs. experimental UV-Vis spectra (λmax ~275 nm) to confirm electronic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.